1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with a phenylethyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of phenylglyoxal with pyrrole in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being confirmed by spectroscopic techniques such as NMR and IR spectroscopy .
Industrial Production Methods: Industrial production of this compound may involve multicomponent reactions, which are known for their efficiency and high atom economy. These reactions allow for the formation of complex molecular structures in a single operation, reducing waste and simplifying the purification process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The phenylethyl group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and proceed under mild conditions.
Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include the modulation of enzyme activity, binding to receptor sites, and influencing cellular signaling processes .
Comparison with Similar Compounds
Methyl 5-Methyl-1-(2-oxo-2-phenylethyl)-1H-pyrazole-3-carboxylate: This compound shares a similar phenylethyl group but differs in the heterocyclic ring structure.
2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium chloride: This compound also contains a phenylethyl group but features a pyridinium ring instead of a pyrrole ring.
Uniqueness: 1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde is unique due to its specific combination of a pyrrole ring and an aldehyde functional group.
Properties
CAS No. |
1465885-15-7 |
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Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
1-phenacylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C13H11NO2/c15-10-12-7-4-8-14(12)9-13(16)11-5-2-1-3-6-11/h1-8,10H,9H2 |
InChI Key |
FYKNTVQRXPNYDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=CC=C2C=O |
Origin of Product |
United States |
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